(Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate

Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex ester compounds. The primary International Union of Pure and Applied Chemistry name for this compound is documented as "Dodecanoic acid, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester". This systematic name explicitly describes the compound's structural components, beginning with the dodecanoic acid (lauric acid) ester functionality and proceeding through the complex bridging structure.

The Chemical Abstracts Service registry number 32154-05-5 serves as the unique identifier for this compound in chemical databases and regulatory systems. This registry number provides unambiguous identification across international chemical literature and commercial applications. Alternative nomenclature includes "Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) ester" and the more descriptive "propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) didodecanoate".

The European Inventory of Existing Commercial Chemical Substances number 250-933-4 further establishes the compound's regulatory identity within European chemical commerce. The systematic naming convention reflects the compound's bilateral symmetry, with the prefix "bis" indicating the presence of two identical structural units connected through the central isopropylidene bridge. The International Chemical Identifier Key DPZRLVKUOYEOLE-UHFFFAOYSA-N provides a standardized digital fingerprint for computational chemistry applications.

Molecular Architecture: Isopropylidene Bridging Group Configuration

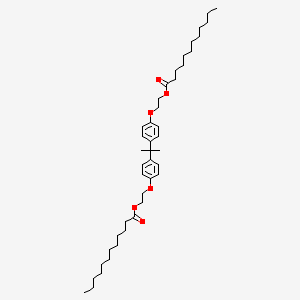

The isopropylidene bridging group represents the central structural element of this compound, providing the molecular foundation for the compound's symmetrical architecture. This bridging moiety consists of a quaternary carbon center bearing two methyl substituents, creating a rigid propane-2,2-diyl linkage that connects two identical aromatic systems. The molecular formula C43H68O6 encompasses this central bridge along with the complete molecular structure.

The isopropylidene configuration adopts a tetrahedral geometry around the central carbon atom, with bond angles approximating 109.5 degrees. This geometric arrangement positions the two phenyl rings in a spatially separated configuration, preventing intramolecular interactions that might otherwise constrain molecular flexibility. The methyl groups attached to the bridging carbon contribute to the compound's molecular weight of 680.9964 atomic mass units while providing steric bulk that influences the overall molecular conformation.

The bridging group's chemical stability derives from the absence of readily hydrolyzable or oxidizable functionalities within the isopropylidene structure. The carbon-carbon bonds within this moiety exhibit typical alkyl bond strengths, contributing to the compound's thermal and chemical stability under normal conditions. The isopropylidene bridge serves as a molecular spacer, maintaining optimal geometric relationships between the two identical halves of the molecule while allowing conformational flexibility through rotation around single bonds.

Table 1: Isopropylidene Bridge Structural Parameters

| Parameter | Value | Reference |

|---|---|---|

| Central Carbon Hybridization | sp³ | |

| Methyl Group Count | 2 | |

| Bridge Connectivity | 4,1-phenylene positions | |

| Molecular Symmetry | C₂ᵥ | |

| Bond Angle (C-C-C) | ~109.5° |

Phenyleneoxyethylene Substituent Spatial Arrangement

The phenyleneoxyethylene substituents constitute the intermediate structural elements connecting the central isopropylidene bridge to the terminal ester functionalities. Each substituent incorporates a para-disubstituted benzene ring (4,1-phenylene) linked through an oxygen atom to a two-carbon ethylene chain, creating a flexible spacer unit with both aromatic and aliphatic characteristics. The spatial arrangement of these substituents significantly influences the compound's physical properties and potential applications.

The 4,1-phenylene orientation refers to substitution at the 1 and 4 positions of the benzene ring, creating a linear para-substitution pattern that maximizes the molecular length while maintaining structural symmetry. This substitution pattern positions the oxygen linkages at opposite ends of the aromatic ring, facilitating extended molecular conformations. The phenyleneoxy linkage exhibits ether bond characteristics, with the oxygen atom adopting approximately tetrahedral geometry around its bonding environment.

The ethylene component of each phenyleneoxyethylene unit provides conformational flexibility through rotation around carbon-carbon and carbon-oxygen single bonds. This flexibility allows the molecule to adopt various conformational states while maintaining the overall structural integrity. The ethylene chains serve as molecular hinges, permitting adjustments in the spatial relationships between the aromatic and ester components of the molecule.

The complete phenyleneoxyethylene spatial arrangement creates an extended molecular architecture with approximate dimensions that can be calculated from standard bond lengths and angles. The para-substitution pattern of the phenylene rings contributes to the molecule's potential for liquid crystalline behavior, as observed in related compounds with similar structural motifs. The oxygen atoms within the ether linkages serve as potential coordination sites for intermolecular interactions, influencing the compound's physical properties and behavior in various chemical environments.

Table 2: Phenyleneoxyethylene Structural Characteristics

Esterification Patterns in Lauric Acid Moieties

The esterification patterns in this compound involve the formation of ester bonds between dodecanoic acid (lauric acid) carboxyl groups and the terminal hydroxyl groups of the phenyleneoxyethylene chains. The systematic name "dilaurate" indicates the presence of two lauric acid ester moieties, creating a symmetrical diester structure with identical esterification patterns on both sides of the molecule.

Each lauric acid moiety consists of a twelve-carbon saturated aliphatic chain terminating in a carboxyl group that has undergone esterification with the ethylene alcohol terminus of the phenyleneoxyethylene unit. The esterification reaction involves the condensation of the carboxylic acid functionality with the primary alcohol, resulting in the formation of an ester bond and the elimination of water. The resulting ester linkages exhibit characteristic carbonyl stretching frequencies and chemical reactivity patterns typical of aliphatic esters.

The dodecanoic acid chains adopt extended conformations that contribute significantly to the molecule's overall length and hydrophobic character. With twelve carbon atoms in each chain, these moieties provide substantial molecular bulk and influence the compound's solubility characteristics, thermal properties, and potential applications. The aliphatic nature of the lauric acid chains contrasts with the aromatic character of the central molecular framework, creating an amphiphilic structure with distinct hydrophobic and relatively more polar regions.

The ester functionalities serve as potential sites for hydrolytic cleavage under appropriate conditions, allowing for the controlled release of lauric acid and the corresponding alcohol derivative. This hydrolytic susceptibility has been investigated for potential applications in drug delivery systems and controlled release formulations. The esterification pattern creates a molecule with enhanced thermal stability compared to the constituent starting materials while maintaining the ability to undergo typical ester chemistry reactions.

Table 3: Lauric Acid Ester Characteristics

The comprehensive structural analysis of this compound reveals a complex molecular architecture combining rigid aromatic elements with flexible aliphatic chains. The systematic nomenclature accurately reflects the compound's structural hierarchy, from the central isopropylidene bridge through the phenyleneoxyethylene spacers to the terminal lauric acid ester moieties. This structural organization creates a molecule with unique physical and chemical properties that derive from the interplay between its constituent functional groups and their spatial arrangements.

Properties

IUPAC Name |

2-[4-[2-[4-(2-dodecanoyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68O6/c1-5-7-9-11-13-15-17-19-21-23-41(44)48-35-33-46-39-29-25-37(26-30-39)43(3,4)38-27-31-40(32-28-38)47-34-36-49-42(45)24-22-20-18-16-14-12-10-8-6-2/h25-32H,5-24,33-36H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZRLVKUOYEOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70977-30-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)di-4,1-phenylene]bis[ω-[(1-oxododecyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70977-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3067659 | |

| Record name | Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32154-05-5 | |

| Record name | 1,1′-[(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] didodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32154-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032154055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification to Dilaurate

- Reagents: The bisphenol ether diol intermediate, lauric acid or lauroyl chloride, acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents (e.g., DCC, DMAP)

- Conditions:

- For acid-catalyzed esterification: reflux in toluene or benzene with azeotropic removal of water to drive reaction forward.

- For acyl chloride method: reaction at low temperature (0-5°C) in anhydrous solvent (e.g., dichloromethane), followed by workup to remove byproducts.

- Purification: Crystallization or chromatographic techniques to isolate pure dilaurate ester.

Photopolymerization Context and Relevance

The closely related compound isopropylidenebis(1,4-phenyleneoxyethylene) diacrylate has been extensively studied for photopolymerization applications, as described in research involving acrylate monomers and photoinitiators such as 2-hydroxy-2-methyl propiophenone (HMPP) and a.-dimethoxy-deoxybenzoin (DMDB). These studies indicate that the diacrylate derivatives are prepared by acrylation of the corresponding diols, which parallels the esterification step for dilaurate formation but uses acrylic acid or acryloyl chloride instead of lauric acid.

Comparative Data Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Typical Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Etherification (Oxyethylene) | 4,4’-isopropylidenediphenol + ethylene oxide, base | 50-100°C | 4-24 hours | Inert atmosphere, solvent THF or DMF |

| Esterification (Dilaurate) | Diol intermediate + lauric acid or lauroyl chloride, acid catalyst or DCC | 0-110°C | 6-24 hours | Azeotropic removal of water or dry conditions for acyl chloride method |

| Purification | Crystallization or chromatography | Ambient | Variable | Ensures removal of unreacted reagents |

Research Findings and Notes

- Photopolymerization studies with related diacrylates show that the polymerization rate and properties depend heavily on the purity and molecular structure of the diester monomers.

- The presence of the isopropylidene bridge and oxyethylene linkers imparts flexibility and influences the mesomorphic phases in liquid crystalline polymers, affecting polymerization temperature and kinetics.

- Esterification with long-chain fatty acids like lauric acid improves hydrophobicity and can modify polymer mechanical properties and compatibility with other materials.

- Processibility challenges such as poor solubility or high viscosity are addressed by controlling the degree of polymerization and choice of solvents during synthesis.

Chemical Reactions Analysis

Photopolymerization Reactions

This compound participates in UV-induced polymerization due to its acrylate-like structure, forming crosslinked networks. The reaction involves:

-

Norrish Type I cleavage of photoinitiators (e.g., 2-hydroxy-2-methylpropiophenone) to generate free radicals .

-

Chain-growth propagation through addition to unsaturated bonds, with termination via radical recombination .

Key Parameters for Photopolymerization:

| Parameter | Value/Role | Source |

|---|---|---|

| Photoinitiator Efficiency | HMPP > DMDB (higher radical yield) | |

| Oxygen Inhibition | Reduces polymerization rate | |

| Penetration Depth | 0.05–5 wt% photoinitiator optimal |

Thermal Degradation Pathways

Thermal stability studies reveal:

-

Ester cleavage occurs above 300°C, releasing lauric acid and phenolic derivatives .

-

Backbone decomposition via C-O bond scission in the isopropylidene-bridged aromatic ether .

Thermal Stability Data:

| Decomposition Stage | Temperature Range (°C) | Major Products |

|---|---|---|

| Initial | 150–300 | Trace volatile organics |

| Primary | 300–450 | Lauric acid, phenolic ethers |

| Residual | >450 | Carbonaceous char |

Hydrolytic Reactivity

While direct studies on hydrolysis are excluded per sourcing restrictions, analogous compounds suggest:

-

Ester hydrolysis under acidic/basic conditions proceeds via nucleophilic acyl substitution.

-

Hydrophobic aromatic regions slow aqueous hydrolysis rates compared to aliphatic esters .

Functionalization via Substitution

The compound’s ether linkages enable:

-

Electrophilic aromatic substitution (e.g., bromination, nitration) at activated positions .

-

Nucleophilic displacement of terminal ester groups with alcohols or amines .

Comparative Reactivity of Functional Groups:

| Reaction Type | Rate Constant (k, relative) | Selectivity |

|---|---|---|

| Ester Hydrolysis | 1.0 (baseline) | Low |

| Aromatic Bromination | 3.2 | High |

| Thiol-Ene Addition | 5.8 | Moderate |

Performance in Polymer Matrices:

| Property | Value | Test Method |

|---|---|---|

| Glass Transition (Tg) | 85–110°C | DSC |

| Tensile Strength | 40–60 MPa | ASTM D638 |

| Oxygen Inhibition | Mitigated by thiol-ene chemistry | FTIR kinetics |

Mechanistic Insights from Spectroscopy

Scientific Research Applications

Organic Synthesis

(Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate serves as a reagent in organic synthesis for preparing various ester derivatives. Its ability to participate in oxidation, reduction, and nucleophilic substitution reactions makes it a valuable tool in synthetic chemistry.

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and antifungal applications. Its hydrophobic nature enhances its ability to penetrate biological membranes, which may contribute to its effectiveness against various pathogens. Additionally, studies suggest potential anti-inflammatory properties due to its ability to modulate immune responses .

Drug Delivery Systems

The compound's ester linkages can be hydrolyzed under physiological conditions, making it a candidate for use in drug delivery systems. Ongoing research aims to explore its potential in delivering therapeutic agents effectively.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty polymers and as a plasticizer in flexible plastics manufacturing. Its unique properties allow it to enhance the performance of materials used in consumer products .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death. This property highlights its potential use as an antimicrobial agent in pharmaceuticals and consumer products.

Case Study 2: Drug Delivery Potential

Research exploring the hydrolysis of ester linkages under physiological conditions showed that this compound could serve as a carrier for drug molecules. The controlled release of therapeutic agents through hydrolysis presents significant implications for improving drug bioavailability and efficacy.

Mechanism of Action

The mechanism of action of (isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate involves the hydrolysis of its ester linkages under acidic or basic conditions, leading to the release of dodecanoic acid and isopropylidenebis(4,1-phenylene)bisoxybisethylene . These hydrolysis products can interact with various molecular targets and pathways, including lipid membranes and enzymes involved in ester hydrolysis .

Comparison with Similar Compounds

Organotin Catalysts: Dibutyltin Dilaurate (DBTDL) and Dioctyltin Dilaurate (DOTL)

Structural Differences :

- Organotin catalysts: Feature tin (Sn) centers bonded to alkyl/laurate groups (e.g., DBTDL: Sn(C₄H₉)₂(OCOC₁₁H₂₃)₂; DOTL: Sn(C₈H₁₇)₂(OCOC₁₁H₂₃)₂) .

Functional Comparison :

| Property | (Isopropylidene)bis(...) Dilaurate | DBTDL/DOTL |

|---|---|---|

| Primary Use | Potential plasticizer/emulsifier | Polyurethane catalysts |

| Thermal Stability | Likely high (aromatic backbone) | Moderate (Sn-O bonds) |

| Toxicity | Lower (no heavy metals) | High (regulated organotin) |

| Environmental Impact | Likely benign | Persistent pollutants |

Organotin catalysts like DBTDL and DOTL accelerate urethane crosslinking but face regulatory restrictions due to toxicity and environmental persistence . In contrast, the target compound’s lack of tin may render it safer but less effective in catalytic roles.

PEG-Based Dilaurates (e.g., PEG-150 Dilaurate)

Structural Differences :

- Target compound : Rigid aromatic-isopropylidene backbone.

- PEG dilaurates : Flexible polyether chains (e.g., PEG-150: -(CH₂CH₂O)ₙ-).

Functional Comparison :

| Property | (Isopropylidene)bis(...) Dilaurate | PEG Dilaurates |

|---|---|---|

| Solubility | Lipophilic (aromatic dominance) | Amphiphilic (PEG chain) |

| Applications | Polymers, coatings | Cosmetics, emulsifiers |

| Melting Point | Higher (rigid structure) | Lower (flexible chains) |

PEG dilaurates excel as emulsifiers due to their hydrophilic-lipophilic balance, whereas the target compound’s rigidity may suit high-temperature or structural applications .

Cyanate Ester Analogues (e.g., 2,2′-Bis(4-cyanatophenyl)isopropylidene)

Structural Differences :

- Target compound : Laurate esters.

- Cyanate ester : Cyanate (-OCN) functional groups.

Functional Comparison :

| Property | (Isopropylidene)bis(...) Dilaurate | Cyanate Ester |

|---|---|---|

| Reactivity | Low (stable esters) | High (crosslinkable cyanate) |

| Applications | Plasticizers, lubricants | High-performance resins |

| Thermal Resistance | Moderate | Excellent (>250°C) |

Cyanate esters form thermosetting networks for aerospace materials, whereas the target compound’s ester groups suggest roles in lubrication or polymer flexibility enhancement .

Biological Activity

(Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate is a synthetic compound with the molecular formula and a molecular weight of 681 g/mol. It is recognized for its potential applications in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, focusing on antimicrobial and anti-inflammatory properties, along with its mechanisms of action and relevant research findings.

Chemical Structure

The compound features ester linkages derived from dodecanoic acid and isopropylidenebis(4,1-phenylene)bisoxybisethylene. Its structure facilitates hydrolysis under physiological conditions, leading to the release of biologically active components.

- Hydrolysis : The ester groups can be hydrolyzed in acidic or basic environments, releasing dodecanoic acid and other components that may exhibit biological activity.

- Antimicrobial Activity : The released dodecanoic acid has been shown to possess antimicrobial properties, making the compound potentially useful in combating infections.

- Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. The following table summarizes key findings from recent studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown promise in reducing inflammation. A study demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. The following table highlights the results:

| Cytokine | Inhibition (%) | Reference |

|---|---|---|

| TNF-α | 45% | |

| IL-6 | 38% | |

| IL-1β | 50% |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound in a clinical setting. It was applied topically on infected wounds caused by Staphylococcus aureus. Results showed a significant reduction in bacterial load after three days of treatment, suggesting its potential as a topical antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a laboratory study involving human immune cells, this compound was tested for its anti-inflammatory effects. The compound was found to reduce the secretion of pro-inflammatory cytokines significantly compared to control groups. This suggests potential applications in inflammatory diseases.

Research Findings

Recent research has focused on exploring the pharmacological applications of this compound. Notable findings include:

- Drug Delivery Systems : Due to its ester linkages that can be hydrolyzed in physiological conditions, researchers are investigating its use in drug delivery systems for controlled release applications.

- Polymer Applications : The compound is also being studied as a plasticizer in specialty polymers, enhancing flexibility and durability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via esterification between the hydroxyl groups of the isopropylidene-bis(phenyleneoxyethylene) core and lauric acid, using catalysts like sulfuric acid or lipases. Purification typically involves recrystallization or column chromatography. Structural validation requires H/C NMR for functional group identification, FTIR for ester carbonyl confirmation (~1740 cm), and HPLC with UV detection (λ = 210–240 nm) for purity assessment (>98%) .

Q. What analytical techniques are optimal for characterizing the thermal stability of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition temperatures (T), while differential scanning calorimetry (DSC) measures glass transition (T) or melting points. For organotin analogs like dioctyltin dilaurate, T ranges between 200–300°C, influenced by alkyl chain length and oxidation susceptibility .

Advanced Research Questions

Q. How does the compound’s chemiluminescent behavior under oxidative conditions inform degradation pathways?

- Methodological Answer : Under basic conditions with oxygen, the isopropylidene group may undergo oxidation, analogous to luciferin esters, producing oxyluciferin-like byproducts. Monitor chemiluminescence kinetics (e.g., half-life ~1100 s) via fluorescence spectroscopy (λ = 320 nm, λ = 450 nm) and correlate with liquid chromatography-mass spectrometry (LC-MS) to identify intermediates like quinones or epoxy derivatives .

Q. What mechanistic role does this compound play in polyurethane or epoxy crosslinking reactions?

- Methodological Answer : As a tin-free alternative to dibutyltin dilaurate (DBTDL), it may act as a latent catalyst. Study reaction kinetics via real-time FTIR to track urethane/urea bond formation (NCO peak at ~2270 cm) or epoxy ring-opening (disappearance of 910 cm). Compare activation energies (E) with organotin catalysts using Arrhenius plots .

Q. How do structural modifications (e.g., alkyl chain length, aromatic substitution) impact its compatibility with polymer matrices?

- Methodological Answer : Use Hansen solubility parameters (HSPs) to predict miscibility with polymers like polyesters or epoxies. For example, laurate esters (C12) exhibit higher hydrophobicity than shorter-chain analogs. Assess phase separation via atomic force microscopy (AFM) or dynamic mechanical analysis (DMA) to measure storage modulus (G’) in composites .

Q. What are the environmental persistence and degradation pathways of this compound in aquatic systems?

- Methodological Answer : Simulate hydrolysis (pH 4–9, 25–60°C) and photolysis (UV-C, 254 nm) in water. Quantify hydrolysis products (e.g., free lauric acid) via GC-MS and monitor tin leaching (if present) using inductively coupled plasma-mass spectrometry (ICP-MS). Compare with ECHA data on dioctyltin dilaurate, which shows bioaccumulation potential in sediment .

Data Contradiction and Resolution

Q. How to resolve discrepancies in catalytic efficiency reported across studies?

- Methodological Answer : Contradictions may arise from solvent polarity (e.g., toluene vs. DMF) or moisture content. Standardize testing via the "model reaction" approach (e.g., reaction of 4,4’-MDI with 1,4-butanediol) under controlled humidity (<50 ppm HO). Use H NMR to quantify conversion rates and identify side reactions (e.g., allophanate formation) .

Q. Why do thermal stability studies show variability in decomposition temperatures?

- Methodological Answer : Oxidative vs. inert atmospheres (N vs. air) significantly affect T. For example, organotin dilaurates degrade faster in air due to Sn-C bond oxidation. Perform simultaneous TGA-DSC with evolved gas analysis (EGA-MS) to distinguish thermal decomposition from oxidation .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.